4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline
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Overview
Description
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline is a heterocyclic aromatic organic compound It consists of a quinoline core substituted with a vinyl group at the 4-position, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, the reaction would involve the coupling of a 4-bromoquinoline with a 3,4-dimethoxyphenylvinylboronic acid under mild conditions.
Another method involves the Friedländer synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the vinyl group can lead to the formation of 4-(2-(3,4-dimethoxyphenyl)ethyl)quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 4-(2-(3,4-Dimethoxyphenyl)ethyl)quinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity . The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the vinyl and 3,4-dimethoxyphenyl substituents.
4-Vinylquinoline: Similar structure but without the 3,4-dimethoxyphenyl group.
3,4-Dimethoxyphenylquinoline: Lacks the vinyl group.
Uniqueness
4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline is unique due to the presence of both the vinyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2878-63-9 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-10-8-14(13-19(18)22-2)7-9-15-11-12-20-17-6-4-3-5-16(15)17/h3-13H,1-2H3/b9-7+ |
InChI Key |
NFGZBGNIUGXLOT-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origin of Product |
United States |
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